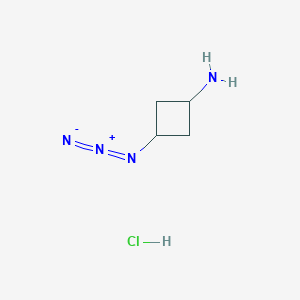
3-Azidocyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidocyclobutan-1-amine;hydrochloride: is an organic compound that features an azide group attached to a cyclobutane ring, with an amine group at the first position. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound. Organic azides, such as 3-Azidocyclobutan-1-amine, are known for their high reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclobutan-1-amine typically involves the following steps:
Formation of Cyclobutanone: The starting material, cyclobutanone, is prepared through the cyclization of 1,3-butadiene.
Amination: Cyclobutanone undergoes reductive amination with ammonia or a primary amine to form cyclobutan-1-amine.
Azidation: The amine group is then converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Industrial Production Methods: Industrial production of 3-Azidocyclobutan-1-amine;hydrochloride may involve large-scale batch or continuous flow processes. The key steps include:
Batch Process: The synthesis is carried out in large reactors where each step is performed sequentially.
Continuous Flow Process: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The Curtius rearrangement involves the thermal decomposition of acyl azides to form isocyanates, which can further react to form ureas or carbamates.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Lithium Aluminium Hydride (LiAlH₄): Used for reduction of azides to amines.
Palladium on Carbon (Pd/C): Used for catalytic hydrogenation.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions.
Primary Amines: Formed from reduction reactions.
Isocyanates: Formed from rearrangement reactions.
Scientific Research Applications
Chemistry:
Click Chemistry: 3-Azidocyclobutan-1-amine is used in click chemistry for the synthesis of 1,2,3-triazoles, which are important in drug discovery and materials science.
Biology:
Bioconjugation: The azide group can be used for bioconjugation reactions to label biomolecules with fluorescent tags or other probes.
Medicine:
Drug Development: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those containing triazole moieties.
Industry:
Mechanism of Action
The mechanism of action of 3-Azidocyclobutan-1-amine;hydrochloride primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which can interact with various molecular targets. In reduction reactions, the azide group is converted to an amine, which can participate in further chemical transformations .
Comparison with Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different structural properties.
Cyclobutylamine: Lacks the azide group, making it less reactive in certain chemical reactions.
Azidomethylcyclobutane: Similar structure but with an azidomethyl group instead of an azido group directly attached to the cyclobutane ring.
Uniqueness: 3-Azidocyclobutan-1-amine;hydrochloride is unique due to its combination of a cyclobutane ring and an azide group, providing a balance of ring strain and high reactivity. This makes it particularly useful in click chemistry and other applications requiring efficient and selective reactions .
Properties
IUPAC Name |
3-azidocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-3-1-4(2-3)7-8-6;/h3-4H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQOAHDCENOICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














